Clobutinol Hydrochloride-d6
CAS No.:
Cat. No.: VC16685671
Molecular Formula: C14H23Cl2NO
Molecular Weight: 298.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23Cl2NO |
|---|---|
| Molecular Weight | 298.3 g/mol |
| IUPAC Name | 4-[bis(trideuteriomethyl)amino]-1-(4-chlorophenyl)-2,3-dimethylbutan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C14H22ClNO.ClH/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12;/h5-8,11,17H,9-10H2,1-4H3;1H/i3D3,4D3; |
| Standard InChI Key | ZMROYCGIWPNZNJ-SKCUOGQWSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N(CC(C)C(C)(CC1=CC=C(C=C1)Cl)O)C([2H])([2H])[2H].Cl |
| Canonical SMILES | CC(CN(C)C)C(C)(CC1=CC=C(C=C1)Cl)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Clobutinol Hydrochloride-d6 (CAS: 2714418-06-9) is a deuterium-enriched derivative of Clobutinol Hydrochloride, a synthetic compound belonging to the class of arylalkylamine antitussives. The molecular formula of Clobutinol Hydrochloride-d6 is , with a molecular weight of 298.3 g/mol . The structural backbone consists of a 4-chlorophenyl group attached to a 2,3-dimethylbutan-2-ol moiety, with a bis(trideuteriomethyl)amino group at the fourth position of the butanol chain . The deuterium atoms are strategically incorporated into the methyl groups of the amino substituent, ensuring isotopic stability while preserving the compound's pharmacological activity profile.
The crystalline structure of Clobutinol Hydrochloride-d6 exhibits polarity due to the hydroxyl and ammonium functional groups, rendering it soluble in polar organic solvents such as methanol and acetonitrile . Comparative studies with the non-deuterated form reveal nearly identical physicochemical properties, with deviations limited to mass-dependent characteristics critical for mass spectrometric differentiation .
Table 1: Comparative Properties of Clobutinol Hydrochloride and Clobutinol Hydrochloride-d6
| Property | Clobutinol HCl | Clobutinol HCl-d6 |
|---|---|---|
| Molecular Formula | C₁₄H₂₃ClNO·HCl | C₁₄H₁₆D₆ClNO·HCl |
| Molecular Weight (g/mol) | 292.26 | 298.30 |
| CAS Number | 14860-49-2 | 2714418-06-9 |
| Key Applications | Antitussive therapy | Analytical standard |
Synthetic Pathways and Isotopic Labeling
The synthesis of Clobutinol Hydrochloride-d6 involves selective deuteration of the parent compound through catalytic exchange reactions. The process typically employs deuterium oxide () under alkaline conditions, targeting the methyl groups adjacent to the amino nitrogen . Modern synthetic protocols utilize transition metal catalysts, such as palladium on carbon, to facilitate efficient hydrogen-deuterium exchange while maintaining the integrity of the chlorophenyl and hydroxyl functionalities.
Critical steps in the synthesis include:
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Protection of the hydroxyl group using trimethylsilyl chloride to prevent unintended deuteration.
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Repeated cycles of deuterium gas exposure under controlled temperature (80–100°C) and pressure (3–5 bar).
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Deprotection and subsequent hydrochloride salt formation through titration with deuterated hydrochloric acid .
The final product is purified via recrystallization from deuterated ethanol, achieving a chemical purity >98% as verified by high-performance liquid chromatography (HPLC) . Mass spectrometric analysis confirms the incorporation of six deuterium atoms, with characteristic mass shifts observed in the molecular ion cluster .
Analytical Characterization Techniques
Chromatographic Profiling
Reverse-phase HPLC methods have been optimized for simultaneous analysis of Clobutinol Hydrochloride-d6 and related compounds. A validated protocol employs a C8 urea-embedded column (125 mm × 3.9 mm, 5 µm) with gradient elution using acetonitrile:methanol:phosphate buffer (pH 2.5) . The deuterated compound elutes at 8.2 ± 0.3 minutes under these conditions, exhibiting baseline separation from non-deuterated Clobutinol (7.9 minutes) due to slight hydrophobicity differences . Detection is performed at dual wavelengths (230 nm for Clobutinol derivatives, 262 nm for succinate analogs) with a diode array detector, achieving a linear response across 2.4–336 µg/mL for the deuterated species .
Table 2: HPLC Validation Parameters for Clobutinol Hydrochloride-d6
| Parameter | Value |
|---|---|
| Linearity Range (µg/mL) | 2.4–336 |
| Correlation Coefficient | 0.9999 |
| LOD (µg/mL) | 0.65 |
| LOQ (µg/mL) | 2.4 |
| Intraday Precision (%RSD) | 0.82 |
| Interday Precision (%RSD) | 1.12 |
Spectroscopic Characterization
¹H NMR analysis in deuterated dimethyl sulfoxide () reveals distinct signal attenuation for the deuterated methyl groups at δ 2.85–3.10 ppm, contrasting with the parent compound's sharp singlet at δ 2.92 ppm . The aromatic protons of the 4-chlorophenyl group remain unaffected, appearing as a doublet at δ 7.32 ppm (J = 8.5 Hz) . In mass spectrometry, the molecular ion cluster at m/z 298.3 ([M+H]⁺) demonstrates the characteristic isotopic pattern of hexadeuterated compounds, with a 6 Da shift from the non-deuterated analog .
Pharmaceutical and Environmental Applications
Pharmacokinetic Studies
As an internal standard, Clobutinol Hydrochloride-d6 enables precise quantification of Clobutinol in plasma matrices. A validated LC-MS/MS method utilizing this deuterated standard achieves a lower quantification limit of 0.1 ng/mL, facilitating studies on the drug's absorption kinetics and metabolic clearance . The deuterium labeling eliminates matrix effects caused by endogenous compounds, improving assay accuracy to 98.5–102.3% across validation runs .
Environmental Monitoring
Recent advancements in high-resolution mass spectrometry have enabled detection of Clobutinol residues in wastewater treatment plant effluents at concentrations up to 324 ng/L . While environmental levels remain below regulatory thresholds (3 µg/L for most pharmaceuticals), the persistence of such compounds necessitates continuous monitoring . Clobutinol Hydrochloride-d6 serves as a recovery standard in these analyses, correcting for ionization suppression in complex environmental samples.
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